molecular formula C11H14O B12571079 [2-(But-2-en-2-yl)phenyl]methanol CAS No. 603110-69-6

[2-(But-2-en-2-yl)phenyl]methanol

Cat. No.: B12571079
CAS No.: 603110-69-6
M. Wt: 162.23 g/mol
InChI Key: LWPJGCPYLIAPGS-UHFFFAOYSA-N
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Description

[2-(But-2-en-2-yl)phenyl]methanol is a benzyl alcohol derivative featuring a phenyl ring substituted at the ortho position with a but-2-en-2-yl group and a hydroxymethyl (-CH2OH) group. Its molecular formula is C11H12O, with a molecular weight of 160.21 g/mol. The compound combines aromatic and alkenyl functionalities, making it a versatile intermediate in organic synthesis, particularly for applications in pharmaceuticals, agrochemicals, or polymer precursors. The conjugated alkene group may enhance reactivity in cycloaddition or polymerization reactions, while the hydroxyl group enables hydrogen bonding and derivatization .

Properties

CAS No.

603110-69-6

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(2-but-2-en-2-ylphenyl)methanol

InChI

InChI=1S/C11H14O/c1-3-9(2)11-7-5-4-6-10(11)8-12/h3-7,12H,8H2,1-2H3

InChI Key

LWPJGCPYLIAPGS-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C1=CC=CC=C1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(But-2-en-2-yl)phenyl]methanol typically involves the alkylation of phenylmethanol with but-2-en-2-yl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylmethanol, followed by the addition of the but-2-en-2-yl halide to form the desired product.

Industrial Production Methods

Industrial production of [2-(But-2-en-2-yl)phenyl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity [2-(But-2-en-2-yl)phenyl]methanol.

Chemical Reactions Analysis

Types of Reactions

[2-(But-2-en-2-yl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of [2-(But-2-en-2-yl)phenyl]methanone.

    Reduction: Formation of [2-(But-2-en-2-yl)phenyl]methane.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

[2-(But-2-en-2-yl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(But-2-en-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with [2-(But-2-en-2-yl)phenyl]methanol, differing primarily in substituents or backbone modifications:

Compound Name Molecular Formula Key Functional Groups CAS Number Molecular Weight (g/mol)
[2-(But-2-en-2-yl)phenyl]methanol C11H12O Benzyl alcohol, alkenyl 160.21
{2-[(2-Methylphenyl)methoxy]phenyl}methanol C15H16O2 Benzyl alcohol, aryl ether 478189-91-2 228.29
2-(Biphenyl-2-yloxy)ethanol C14H14O2 Ethanol, biphenyl ether 7501-02-2 214.26
2-[Phenyl(phenylmethyl)amino]ethanol C15H17NO Aminoethanol, benzylamine 227.30
Key Observations:
  • Hydrogen Bonding: The hydroxyl group in [2-(But-2-en-2-yl)phenyl]methanol enables stronger hydrogen bonding than the ether oxygen in 2-(biphenyl-2-yloxy)ethanol, affecting solubility and crystallization behavior .

Physical and Chemical Properties

Solubility and Boiling Points:
  • [2-(But-2-en-2-yl)phenyl]methanol: Moderate solubility in polar solvents (e.g., ethanol, methanol) due to the hydroxyl group; boiling point estimated ~250–270°C.
  • {2-[(2-Methylphenyl)methoxy]phenyl}methanol: Lower water solubility due to the bulky aryl ether group; higher boiling point (~300°C) owing to increased molecular weight .
  • 2-(Biphenyl-2-yloxy)ethanol: Limited water solubility; biphenyl ether contributes to higher lipophilicity .
Reactivity:
  • The alkenyl group in [2-(But-2-en-2-yl)phenyl]methanol is susceptible to electrophilic attacks (e.g., bromination), whereas the ethers (e.g., 2-(biphenyl-2-yloxy)ethanol) are more stable under acidic conditions .
  • Aminoethanol derivatives (e.g., 2-[Phenyl(phenylmethyl)amino]ethanol) exhibit nucleophilic behavior at the nitrogen site, enabling ligand formation in coordination chemistry, a feature absent in the target compound .

Biological Activity

[2-(But-2-en-2-yl)phenyl]methanol, a compound with unique structural properties, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of [2-(But-2-en-2-yl)phenyl]methanol features a phenolic moiety with a butenyl substituent, which enhances its reactivity and interaction with biological targets. The presence of the hydroxyl group contributes to its polarity and ability to form hydrogen bonds, influencing its solubility and biological interactions.

Biological Activity Overview

Research indicates that [2-(But-2-en-2-yl)phenyl]methanol exhibits several biological activities, including:

  • Antimicrobial Effects : Studies have shown that phenolic compounds often possess antimicrobial properties. The hydroxyl group in [2-(But-2-en-2-yl)phenyl]methanol may facilitate interactions with microbial cell membranes, disrupting their integrity.
  • Anti-inflammatory Activity : Compounds with similar structures have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways could be attributed to the compound's interaction with pro-inflammatory cytokines.
  • Antioxidant Properties : The antioxidant capacity of phenolic compounds is well-documented. [2-(But-2-en-2-yl)phenyl]methanol may scavenge free radicals, thereby reducing oxidative stress in cells.

The mechanisms underlying the biological activities of [2-(But-2-en-2-yl)phenyl]methanol can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Cell Signaling Modulation : By interacting with cellular receptors or transcription factors, [2-(But-2-en-2-yl)phenyl]methanol could influence gene expression related to inflammation and oxidative stress.
  • Membrane Interaction : The presence of the butenyl group may enhance the compound's ability to integrate into lipid membranes, affecting membrane fluidity and permeability.

Antimicrobial Activity

A study conducted by Pulina et al. (2021) investigated the antimicrobial properties of various phenolic compounds, including derivatives of [2-(But-2-en-2-yl)phenyl]methanol. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
[2-(But-2-en-2-yl)phenyl]methanolStaphylococcus aureus15
[2-(But-2-en-2-yl)phenyl]methanolEscherichia coli12

Anti-inflammatory Effects

In a separate study focusing on anti-inflammatory effects, the application of [2-(But-2-en-2-yl)phenyl]methanol in animal models demonstrated a reduction in edema induced by carrageenan injection. This suggests its potential as an anti-inflammatory agent.

TreatmentEdema Reduction (%)
Control0
[2-(But-2-en-2-yl)phenyl]methanol45

Antioxidant Activity

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant activity of phenolic compounds similar to [2-(But-2-en-2-yl)phenyl]methanol. The compound was shown to effectively reduce DPPH radical levels in vitro.

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